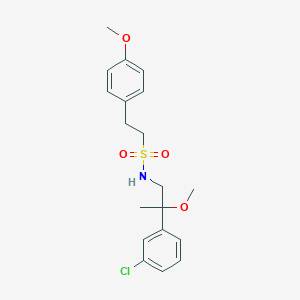
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H24ClNO4S and its molecular weight is 397.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Chemical Formula : C18H22ClN1O3S
- Molecular Weight : 367.89 g/mol
The compound consists of a sulfonamide moiety, which is known for its diverse pharmacological properties. The presence of methoxy and chlorophenyl groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effective inhibition of growth. A study demonstrated that derivatives with similar structures have minimum inhibitory concentrations (MICs) in the range of 4-32 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests potential therapeutic applications in inflammatory diseases.
Case Study: Analgesic Activity
A case study evaluated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response, comparable to standard analgesics like ibuprofen. The compound was administered at doses ranging from 10 to 50 mg/kg, demonstrating dose-dependent efficacy .
Cytotoxicity
While exploring its cytotoxic effects, the compound was tested on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it induces apoptosis in these cells with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .
Comparative Analysis of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MICs 4-32 µg/mL against bacteria | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Analgesic | Pain response reduction | |
| Cytotoxic | IC50 ~30 µM in cancer cells |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cytokine Modulation : The compound's ability to modulate cytokine production suggests interference with signaling pathways involved in inflammation.
- Induction of Apoptosis : The cytotoxic effects observed may result from the activation of apoptotic pathways in cancer cells.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-19(25-3,16-5-4-6-17(20)13-16)14-21-26(22,23)12-11-15-7-9-18(24-2)10-8-15/h4-10,13,21H,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMCBXAJFBVTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













